Emission Wavelength: 57 nm Bathochromic Shift from Pyrene Monomer Enables Visible Blue Photoluminescence
1,1'-Bipyrene exhibits a fluorescence emission maximum at 432 nm in chloroform solution, a 57 nm red-shift relative to pyrene monomer at 375 nm [1]. This shift moves emission from the UV-A region into the visible blue spectrum, directly enabling applications in blue OLEDs and visible-wavelength fluorescent sensors that are inaccessible with monomeric pyrene.
| Evidence Dimension | Fluorescence emission maximum wavelength (λ_em) in solution |
|---|---|
| Target Compound Data | 432 nm (in CHCl₃) |
| Comparator Or Baseline | Pyrene: 375 nm (in solution); 9,9'-Bianthracene: ~446 nm (in solution) |
| Quantified Difference | +57 nm vs. pyrene; −14 nm vs. 9,9'-bianthracene |
| Conditions | Dilute chloroform solution at room temperature (10⁻⁵ M range) |
Why This Matters
Users requiring visible blue emission for OLED or sensor applications must select 1,1'-bipyrene over pyrene monomer, which emits solely in the UV; relative to 9,9'-bianthracene, 1,1'-bipyrene offers a slightly hypsochromically shifted blue with superior thermal stability (see Evidence Item 2).
- [1] Yamaji, M.; Okamoto, H.; Goto, K.; Tani, F. Solid-state photoluminescence of biaryls: Relationship between photophysical feature and crystal structure. J. Photochem. Photobiol. A: Chem. 2021, 419, 113518. DOI: 10.1016/j.jphotochem.2021.113518. View Source
